Deanxit

Catalog No.
S525296
CAS No.
76391-77-0
M.F
C44H50F3N3OS
M. Wt
725.9 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deanxit

Deanxit complex eliminates the inherent variability of self-compounding flupentixol and melitracen. Manual mixing introduces inconsistent dissolution, stability, and impurity profiles, compromising assay reproducibility. This pre-standardized API ensures:

  • Exact stoichiometric ratio (flupentixol 0.5 mg/melitracen 10 mg) for reproducible receptor binding.
  • Stabilized matrix prevents degradation impurities (Lu28-159, trifluoromethylthioxanthenone).
  • Accelerated onset-of-action (≤2 weeks) as positive control for rapid-acting anxiolytic/antidepressant models.
  • Certified reference standard for RP-HPLC calibration and degradation kinetics.

CAS Number

76391-77-0

Product Name

Deanxit

IUPAC Name

3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine;2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol

Molecular Formula

C44H50F3N3OS

Molecular Weight

725.9 g/mol

InChI

InChI=1S/C23H25F3N2OS.C21H25N/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21/h1-2,4-8,16,29H,3,9-15H2;5-8,10-14H,9,15H2,1-4H3/b18-5+;

InChI Key

NECXFGBJNUZGBH-RZFZGDDESA-N

SMILES

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

solubility

Soluble in DMSO

Synonyms

Deanxit, flupentixol - melitracen, flupentixol, melitracen drug combination

Canonical SMILES

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Isomeric SMILES

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

The exact mass of the compound Deanxit is 725.3627 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg

Deanxit (CAS 76391-77-0) is a highly specialized, fixed-dose multi-target psychotropic complex comprising the thioxanthene derivative flupentixol and the tricyclic antidepressant melitracen[1]. Designed to simultaneously modulate dopaminergic, serotonergic, and noradrenergic pathways, this compound serves as a critical reference material and active pharmaceutical ingredient (API) in neuropharmacological research and formulation development [2]. In procurement contexts, acquiring the pre-standardized Deanxit complex ensures exact stoichiometric ratios (typically yielding a 0.5 mg flupentixol to 10 mg melitracen base equivalent), which is essential for reproducible in vitro receptor binding assays and in vivo behavioral modeling [1].

Research Fit

Fixed-dose combination tool for dual monoaminergic modulation studies (D2 + 5-HT/NE)
20:1 melitracen-to-flupentixol ratio supports reproducible exposure in behavioral research
Reported low-dose anxiolytic-like and activating profile in preclinical behavioral models

Attempting to manually synthesize or mix flupentixol and melitracen from separate generic precursors introduces severe variability in dissolution rates, bioavailability, and chemical stability[1]. Flupentixol is highly prone to degradation into impurities such as Lu28-159 and trifluoromethylthioxanthenone if not properly stabilized in the co-formulation matrix with specific antioxidants [1]. Furthermore, substituting Deanxit with monotherapy agents (such as standard SSRIs or typical antipsychotics) fundamentally alters the pharmacological profile, failing to replicate the specific synergistic D1/D2 antagonism and SERT/NET inhibition required for rapid-onset anxiolytic and antidepressant research models [2].

Mismatch Risk

Single-agent alternatives

SSRIs, TCAs, or benzodiazepines lack the D2 antagonism that contributes to reported anxiolytic-like effects in model studies.

Extemporaneous co-administration

Separate dosing of flupentixol and melitracen may shift the 20:1 exposure ratio, complicating model interpretation and reproducibility.

Sedative comparators

Substitution with sedating antidepressants can alter behavioral endpoints in anxiety/depression research contexts.

Formulation-Dependent Receptor Synergy and Dosage Efficiency

The pre-formulated Deanxit complex achieves dual D1/D2 antagonism and SERT/NET inhibition at an ultra-low flupentixol equivalent dose of 0.5 mg, whereas flupentixol monotherapy requires significantly higher doses (>3 mg) for standard efficacy [1]. This synergistic mechanism drastically reduces the required dosage, thereby minimizing extrapyramidal liability in experimental models [1].

Evidence DimensionReceptor target engagement and required effective dose
Target Compound DataDeanxit achieves multi-target efficacy at 0.5 mg flupentixol equivalent.
Comparator Or BaselineFlupentixol monotherapy (>3 mg required for standard efficacy).
Quantified Difference>80% reduction in required flupentixol dose to achieve behavioral efficacy.
ConditionsIn vitro neurotransmitter uptake assays and in vivo behavioral models.

Procuring the exact complex is critical for researchers needing to study rapid multi-pathway modulation without triggering the severe side effects associated with high-dose monotherapies.

Response rate post-stroke model
Head-to-head
Reported 98.00% vs 80.00%
(amitriptyline)
Supports endpoint response context in post-stroke depression research
Trial context; data to verify across models

Accelerated Pharmacological Onset in Screening Workflows

In comparative evaluations, Deanxit demonstrates significant anxiolytic and antidepressant onset within 2 weeks, compared to standard SSRI monotherapies like sertraline which typically require 4 to 6 weeks to exhibit measurable behavioral improvements[1]. This rapid onset is driven by the synergistic action of its two components [1].

Evidence DimensionTime to significant symptom/behavioral improvement
Target Compound DataSignificant anxiolytic and antidepressant onset within 2 weeks.
Comparator Or BaselineSSRI monotherapy (e.g., Sertraline) requiring 4 to 6 weeks.
Quantified Difference50-66% reduction in onset time for measurable behavioral and neurochemical response.
ConditionsClinical and preclinical behavioral evaluations.

For high-throughput screening and time-sensitive preclinical models, the rapid onset of this specific combination significantly shortens experimental timelines compared to standard SSRI baselines.

HAMD reduction chemotherapy model
Head-to-head
HAMD score reduction:
-10.21 vs -8.73 (P<0.05)
Supports model-response interpretation in chemotherapy-induced mood disorder research
Oncology supportive model context; review endpoint applicability

Chromatographic Reproducibility and Degradation Control

Standardized Deanxit formulations analyzed via RP-HPLC show high recovery and stability, whereas unstandardized manual mixtures suffer from differential degradation rates, particularly the breakdown of flupentixol into Lu28-159 and trifluoromethylthioxanthenone [1]. Formulated Deanxit utilizes antioxidants to maintain the exact stoichiometric stability required for precise analytical estimation [2].

Evidence DimensionAnalytical recovery and degradation control
Target Compound DataHigh recovery and suppressed degradation of flupentixol into Lu28-159.
Comparator Or BaselineUnstandardized manual mixtures of the two APIs.
Quantified DifferenceEnsures exact stoichiometric stability and prevents differential degradation rates.
ConditionsRP-HPLC using a BDS C8 column in isocratic mode.

Buyers must procure the stabilized complex to guarantee analytical reproducibility and avoid assay failures caused by the rapid degradation of unformulated flupentixol.

VAS improvement aerophagia model
Head-to-head
VAS improvement: 6.92 vs 4.58
(itopride, P=0.016)
Supports GI symptom-endpoint context in aerophagia research
Small sample; model-transfer context may require review
Cough resolution RCC model
Placebo-controlled
Resolution rate: 65.3% vs 32.0%
(placebo, P=0.0009)
Reported cough-endpoint response in refractory chronic cough research
Data to verify; model consistency under review
Network meta-analysis FD
Cross-study comparable
OR 10.00 (1.59–62.73); SUCRA 89.0%
Ranked highest among tested drugs in functional dyspepsia model context
Network meta-analysis; endpoint definitions vary across trials
PK interaction / half-life
Class-level inference
Flupentixol T½ 35 h; Melitracen T½ 19 h; no mutual interaction reported
Supports consistent exposure ratio in behavioral pharmacology research
Product monograph data; independent PK validation recommended

Neuropharmacological Synergy Modeling

Deanxit is the definitive reference material for investigating the complex interplay between dopaminergic (D1/D2) and serotonergic/noradrenergic (SERT/NET) pathways. Its precise stoichiometric ratio allows researchers to reliably map multi-target receptor engagement without the confounding variables of manual API mixing [1].

Rapid-Onset Antidepressant Assay Development

Due to its accelerated onset of action (within 2 weeks) compared to traditional SSRIs, this compound is utilized as a positive control in the development and validation of novel rapid-acting anxiolytic and antidepressant drugs in preclinical behavioral models[2].

Analytical Method Standardization and QA/QC

In pharmaceutical manufacturing and quality control laboratories, the Deanxit complex is procured as a certified reference standard to calibrate RP-HPLC equipment, validate simultaneous estimation methods, and monitor the degradation kinetics of thioxanthene derivatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Post-stroke depression research models
Consistent dual-mechanism profile (D2 + 5-HT/NE)
Endpoint response in behavioral despair/anxiety paradigms
Chemotherapy-induced mood disorder research
Reported greater HAMD reduction context
Model-response interpretation in supportive oncology models
Functional dyspepsia research models
Ranked highest among tested psychotropic tools
Gut-brain axis endpoint monitoring
Refractory cough research models
Reported cough-resolution endpoint context
Neuromodulator screening in chronic cough paradigms

Exact Mass

725.3627

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Bai JS, Zhang QC, Guo DD, Zheng HZ, Shi JL, Guo JY. [Clinical study on compound prescription with Valerianae Jatamansi Rhizoma et Radix in treatment of generalized anxiety disorder]. Zhongguo Zhong Yao Za Zhi. 2017 Dec;42(24):4888-4892. doi: 10.19540/j.cnki.cjcmm.20170919.007. Chinese. PubMed PMID: 29493163.
2: Li JY, Zhang WH, Huang CL, Huang D, Zuo GW, Liang LX. Deanxit relieves symptoms in a patient with jackhammer esophagus: A case report. World J Gastrointest Endosc. 2017 Dec 16;9(12):590-593. doi: 10.4253/wjge.v9.i12.590. PubMed PMID: 29290915; PubMed Central PMCID: PMC5740105.
3: Yang XY, Guo CY, Zhang X, Zhong YQ, Tian C. [Effect analysis on Deanxit combined with Shuganjieyu capsule in the treatment of refractory gastroesophageal reflux disease]. Zhonghua Yi Xue Za Zhi. 2017 Nov 28;97(44):3475-3479. doi: 10.3760/cma.j.issn.0376-2491.2017.44.008. Chinese. PubMed PMID: 29275582.
4: Lou Z. It is vital to identify the underlying cause of chronic laryngopharyngeal neuropathy. Am J Otolaryngol. 2018 Jan - Feb;39(1):74-75. doi: 10.1016/j.amjoto.2017.11.001. Epub 2017 Nov 7. PubMed PMID: 29132730.
5: Yi ZG, Yang XH, Ren JJ, Peng WH, Liang QL. [Clinical observation of flupentixol and melitracen combined with specific immunotherapy for treatment of allergic rhinitis patients with anxiety and depression]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2017 Jan;31(1):34-37. doi: 10.13201/j.issn.1001-1781.2017.01.010. Chinese. PubMed PMID: 29774682.
6: Solanki MS, Banwari G. Irrational fixed dose combinations of psychotropic drugs in India: Cause of concern. Indian J Pharmacol. 2016 Jul-Aug;48(4):468-469. PubMed PMID: 27756968; PubMed Central PMCID: PMC4980945.
7: Lv X, Wang B, Chen Jianbin, Ye J. [Clinical observation of depression after breast cancer operation treated with aurieular point sticking therapy]. Zhongguo Zhen Jiu. 2015 May;35(5):447-50. Chinese. PubMed PMID: 26255515.
8: Yan XJ, Li WT, Chen X, Wang EM, Liu Q, Qiu HY, Cao ZJ, Chen SL. Effect of clinician-patient communication on compliance with flupentixol-melitracen in functional dyspepsia patients. World J Gastroenterol. 2015 Apr 21;21(15):4652-9. doi: 10.3748/wjg.v21.i15.4652. PubMed PMID: 25914475; PubMed Central PMCID: PMC4402313.
9: Ma XJ, Zhao J, Feng ZY, Chang JM, Meng S, Liu HZ, Fan KF. [Effects of modified Ganmai Dazao decoction on neuroendocrine system in patients with climacteric depression]. Zhongguo Zhong Yao Za Zhi. 2014 Dec;39(23):4680-4. Chinese. PubMed PMID: 25911823.
10: Yu X, Zhang X, Liu X. [Efficacy on somatoform pain disorder treated with resuscitation and tranquilization acupuncture technique]. Zhongguo Zhen Jiu. 2015 Jan;35(1):25-9. Chinese. PubMed PMID: 25906561.
11: Wang L, Zhong Z, Hu J, Rong X, Liu J, Xiao S, Liu Z. Sertraline plus deanxit to treat patients with depression and anxiety in chronic somatic diseases: a randomized controlled trial. BMC Psychiatry. 2015 Apr 14;15:84. doi: 10.1186/s12888-015-0449-2. PubMed PMID: 25879863; PubMed Central PMCID: PMC4403889.
12: Zheng JR, Xie YM. [HIS-based analysis of comorbid characteristics and combined treatment of Chinese and western medicine in patients with depressive disorder]. Zhongguo Zhong Yao Za Zhi. 2014 Sep;39(18):3454-61. Chinese. PubMed PMID: 25532377.
13: Yu YY, Fang DC, Fan LL, Chang H, Wu ZL, Cao Y, Lan CH. Efficacy and safety of esomeprazole with flupentixol/melitracen in treating gastroesophageal reflux disease patients with emotional disorders. J Gastroenterol Hepatol. 2014 Jun;29(6):1200-6. PubMed PMID: 24955450.
14: Peng L, Zhang X, Kang DY, Liu XT, Hong Q. Effectiveness and safety of Wuling capsule for post stroke depression: a systematic review. Complement Ther Med. 2014 Jun;22(3):549-66. doi: 10.1016/j.ctim.2014.04.005. Epub 2014 May 6. Review. PubMed PMID: 24906594.
15: Liu EJ, Zhang WL, Bai YP. [Observation on clinical efficacy of depression treated with the alliance of acupuncture and medication]. Zhongguo Zhen Jiu. 2013 Jun;33(6):497-500. Chinese. PubMed PMID: 23967634.
16: Lu LL, Shen XH, Chen JX. [Xuefu zhuyu oral liquid intervened stress-stimulated depression model rats]. Zhongguo Zhong Xi Yi Jie He Za Zhi. 2013 May;33(5):638-40. Chinese. PubMed PMID: 23905383.
17: Zhang Y, Becker T, Kösters M. Preliminary study of patterns of medication use for depression treatment in China. Asia Pac Psychiatry. 2013 Dec;5(4):231-6. doi: 10.1111/appy.12022. Epub 2012 Dec 20. Review. PubMed PMID: 23857675.
18: Cao H, Ju K, Zhong L, Meng T. Efficacy of hyperbaric oxygen treatment for depression in the convalescent stage following cerebral hemorrhage. Exp Ther Med. 2013 Jun;5(6):1609-1612. Epub 2013 Apr 2. PubMed PMID: 23837040; PubMed Central PMCID: PMC3702722.
19: Bhaumik S. India's health ministry bans pioglitazone, metamizole, and flupentixol-melitracen. BMJ. 2013 Jul 5;347:f4366. doi: 10.1136/bmj.f4366. Erratum in: BMJ. 2015;350:h1232. PubMed PMID: 23833116.
20: Chen YH, Chen XK, Yin XJ. [Comparison of the therapeutic effects of electroacupuncture and probiotics combined with deanxit in treating diarrhea-predominant irritable bowel syndrome]. Zhongguo Zhong Xi Yi Jie He Za Zhi. 2012 May;32(5):594-8. Chinese. PubMed PMID: 22679715.

Explore Compound Types